molecular formula C22H16BrCl2NO2 B2777218 (E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one CAS No. 477889-39-7

(E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one

Cat. No.: B2777218
CAS No.: 477889-39-7
M. Wt: 477.18
InChI Key: NZMFEILLQKAZDL-ZHACJKMWSA-N
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Description

(E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the enone intermediate: This involves the reaction of 4-[(2,4-dichlorophenyl)methoxy]benzaldehyde with an appropriate acetophenone derivative under basic conditions to form the enone.

    Amination: The enone intermediate is then reacted with 3-bromoaniline under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom in the 3-bromoanilino group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic uses, such as anti-inflammatory or anticancer activities.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

(E)-3-(3-bromoanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrCl2NO2/c23-17-2-1-3-19(12-17)26-11-10-22(27)15-5-8-20(9-6-15)28-14-16-4-7-18(24)13-21(16)25/h1-13,26H,14H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMFEILLQKAZDL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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